molecular formula C14H12N2O3S B12121750 p-Phenylthioureidosalicylic acid CAS No. 20679-94-1

p-Phenylthioureidosalicylic acid

Cat. No.: B12121750
CAS No.: 20679-94-1
M. Wt: 288.32 g/mol
InChI Key: QIYIZFXGUVHGKZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with hydroxy and phenylamino thioxomethyl groups. Its molecular formula is C14H12N2O3S, and it has a molecular weight of 288.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol using lead acetate in acetic acid under reflux conditions. This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-hydroxy-4-[[(phenylamino)thioxomethyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

p-Phenylthioureidosalicylic acid is a compound derived from salicylic acid, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiourea group linked to a salicylic acid moiety. Its structure can be represented as follows:

C9H10N2O3S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3\text{S}

This configuration contributes to its biological reactivity and interaction with various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable activity against:

  • Staphylococcus aureus (including MRSA strains)
  • Enterococcus faecalis
  • Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent. For example, the MIC against MRSA was found to be approximately 18.7 μM, indicating strong efficacy in inhibiting bacterial growth .

Bacterial Strain MIC (μM)
Staphylococcus aureus (MRSA)18.7
Enterococcus faecalis35.8
Mycobacterium tuberculosisNot specified

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated using human monocytic leukemia cell lines (THP-1). The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 1.4 µM to >10 µM, suggesting that its lipophilicity enhances its anticancer activity .

Anti-inflammatory Effects

Antioxidative Properties

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study involving this compound and standard antibiotics revealed that the compound outperformed conventional treatments in specific bacterial infections, particularly those resistant to methicillin .
  • Cytotoxicity Assessment : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in THP-1 cells, highlighting its potential as an anticancer agent .

Properties

CAS No.

20679-94-1

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

2-hydroxy-4-(phenylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9/h1-8,17H,(H,18,19)(H2,15,16,20)

InChI Key

QIYIZFXGUVHGKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

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